1-(3-Bromo-5-fluorobenzyl)piperidin-4-one
Overview
Description
“1-(3-Bromo-5-fluorobenzyl)piperidin-4-one” is a chemical compound with the molecular formula C12H13BrFNO . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-5-fluorobenzyl)piperidin-4-one” consists of a piperidin-4-one ring attached to a bromo-fluorobenzyl group . The exact 3D structure is not available in the current literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromo-5-fluorobenzyl)piperidin-4-one” include a molecular weight of 286.14 . Other specific properties such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Methods : The synthesis of related compounds, like 4-(4-fluorobenzyl)piperidine, involves the Grignard reaction, deoxygenation, and heteroatomic ring saturation, offering insights into potential synthesis pathways for 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one (Proszenyák et al., 2005).
- Structural Analysis : Compounds such as 3,5-bis(2-fluorobenzylidene)-4-piperidone have been structurally characterized through techniques like NMR, ESI–MS, and X-ray crystallography, which are essential for understanding the structural aspects of 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one (Lagisetty et al., 2009).
Potential Biological and Pharmaceutical Applications
- Antitumor Activity : 3,5-Bis(arylidene)piperidin-4-one derivatives, similar in structure to 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one, have shown promising antitumor activity due to their structural characteristics (Yao et al., 2018).
- CCR5 Antagonist Development : Research on N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a compound structurally related to 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one, highlights its potential in developing CCR5 antagonists, which are significant in HIV therapy (Bi, 2014).
Chemical Property Exploration and Modification
- Modification for Improved Properties : The structural modification of related piperidine compounds, such as the introduction of fluorobenzyl groups, can significantly influence their biological activities and properties, suggesting avenues for modifying 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one (Jeankumar et al., 2013).
- Pharmacological Evaluation : Compounds like 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have undergone pharmacological evaluation, indicating the potential for similar assessments for 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one in terms of biological efficacy (Lee et al., 2000).
Future Directions
Piperidine derivatives, including “1-(3-Bromo-5-fluorobenzyl)piperidin-4-one”, hold promise for future research due to their wide range of biological activities and their role as key intermediates in the synthesis of complex organic compounds . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model, may yield important leads in drug discovery .
properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-5-9(6-11(14)7-10)8-15-3-1-12(16)2-4-15/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEPIBKSZWLFRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorobenzyl)piperidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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